molecular formula C18H28N2O2S B12850991 tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate

tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate

Cat. No.: B12850991
M. Wt: 336.5 g/mol
InChI Key: QJGNFZXSUPTQPO-BZSJEYESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is a piperazine derivative Piperazine compounds are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

Tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-methyl-4-[®-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H28N2O2S

Molecular Weight

336.5 g/mol

IUPAC Name

tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O2S/c1-14-13-19(16(23-5)15-9-7-6-8-10-15)11-12-20(14)17(21)22-18(2,3)4/h6-10,14,16H,11-13H2,1-5H3/t14?,16-/m1/s1

InChI Key

QJGNFZXSUPTQPO-BZSJEYESSA-N

Isomeric SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)[C@@H](C2=CC=CC=C2)SC

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(C2=CC=CC=C2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.